

A Comparative Analysis of AMG 900 and Other Aurora Kinase Inhibitors

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Compound of Interest

Compound Name: AMG 900

Cat. No.: B1683941

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For researchers, scientists, and drug development professionals, this guide offers an objective comparison of **AMG 900**'s performance against other notable Aurora kinase inhibitors, supported by preclinical experimental data.

Aurora kinases, a family of serine/threonine kinases, are crucial for regulating mitosis. Their overexpression in various cancers has made them a key target for anticancer therapies. **AMG 900** is a potent, orally bioavailable, pan-Aurora kinase inhibitor that has demonstrated significant preclinical activity.^{[1][2]} This guide will compare **AMG 900** with other well-characterized Aurora kinase inhibitors: Alisertib (MLN8237), Barasertib (AZD1152), Tozasertib (VX-680/MK-0457), and Danusertib (PHA-739358).

In Vitro Kinase Inhibitory Potency

A primary measure of a kinase inhibitor's effectiveness is its half-maximal inhibitory concentration (IC₅₀) or its binding affinity (K_i) against its target kinases. **AMG 900** is a pan-inhibitor, potently targeting all three Aurora kinase isoforms.^{[3][4][5]} In contrast, other inhibitors exhibit varying degrees of selectivity. Alisertib (MLN8237) is highly selective for Aurora A, while Barasertib (the active form of AZD1152) is highly selective for Aurora B.^{[6][7][8][9]} Tozasertib (VX-680) and Danusertib (PHA-739358) also inhibit all three isoforms but with different potency profiles.^{[10][11][12]}

Inhibitor	Aurora A (IC50/Ki)	Aurora B (IC50/Ki)	Aurora C (IC50/Ki)	Selectivity Profile
AMG 900	5 nM (IC50)[3][4][5]	4 nM (IC50)[3][4][5]	1 nM (IC50)[3][4][5]	Pan-Aurora Inhibitor
Alisertib (MLN8237)	1.2 nM (IC50)[6][13]	396.5 nM (IC50)[6]	-	Aurora A selective (>200-fold vs Aurora B)[6][8]
Barasertib (AZD1152-HQPA)	1369 nM (Ki)[14][15]	0.36 nM (Ki)[14][15]	17.0 nM (Ki)[15]	Aurora B selective (~3700-fold vs Aurora A)[7][9]
Tozasertib (VX-680/MK-0457)	0.6 nM (Ki)[11]	18 nM (Ki)[11]	4.6 nM (Ki)[11]	Pan-Aurora Inhibitor
Danusertib (PHA-739358)	13 nM (IC50)[10][16]	79 nM (IC50)[10][16]	61 nM (IC50)[10][16]	Pan-Aurora Inhibitor

Cellular Activity and Resistance Profile

The efficacy of these inhibitors in a cellular context is crucial. **AMG 900** has shown potent anti-proliferative activity across a wide range of human tumor cell lines, with IC50 values often in the low nanomolar range (2-3 nM).[1][3] A key advantage of **AMG 900** is its activity in cell lines resistant to other anticancer drugs, including the taxanes and even other Aurora kinase inhibitors like AZD1152, MK-0457, and PHA-739358.[1][5] This is partly attributed to its ability to evade drug efflux pumps like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[5]

In a panel of 26 tumor cell lines, **AMG 900** demonstrated uniform potency, irrespective of their P-gp or BCRP status.[17] Furthermore, **AMG 900** was effective in an HCT116 colon cancer cell line that had developed resistance to AZD1152 due to a mutation in the Aurora B kinase (W221L).[1][17]

Inhibitor	Cell Lines	Cellular Potency (IC50/EC50)	Activity in Resistant Lines
AMG 900	26 tumor cell lines	2-3 nM (IC50)[3]	Active in taxane-resistant and other AKI-resistant lines.[1] [5] Not affected by P-gp or BCRP status.[5]
Alisertib (MLN8237)	Multiple Myeloma	0.003-1.71 μ M (IC50) [6]	-
Barasertib (AZD1152-HQPA)	Leukemia cell lines	3-40 nM (IC50)[18]	Resistance observed via Aurora B mutation. [1][17]
Tozasertib (VX-680/MK-0457)	Anaplastic thyroid cancer	25-150 nM (IC50)[12]	-
Danuseritib (PHA-739358)	Ovarian cancer	1.83-19.89 μ M (IC50) [10]	-

In Vivo Antitumor Efficacy

Preclinical xenograft models provide valuable insights into the in vivo activity of these compounds. **AMG 900** has demonstrated significant, dose-dependent antitumor activity in multiple xenograft models. Oral administration of **AMG 900** effectively inhibited tumor growth in models of colon, breast, and lung cancer.[1][3][17] Notably, it showed efficacy in multidrug-resistant xenograft models that were resistant to taxanes like docetaxel or paclitaxel.[4][17]

Inhibitor	Xenograft Model	Dosing Regimen	Tumor Growth Inhibition (TGI)
AMG 900	HCT116 (colon)	15 mg/kg, b.i.d., 2 days/week	Significant antitumor activity[17]
MES-SA-Dx5 (multidrug-resistant)	15 mg/kg, b.i.d., 2 days/week	84% TGI[4][17]	
NCI-H460-PTX (taxane-resistant)	15 mg/kg, b.i.d., 2 days/week	66% TGI[4][17]	
Alisertib (MLN8237)	Multiple Myeloma	15 mg/kg and 30 mg/kg	42% and 80% TGI, respectively[6]
Barasertib (AZD1152)	Colon, lung, hematologic	-	55% to ≥100% TGI[14]
Tozasertib (VX-680/MK-0457)	HL-60 (AML)	75 mg/kg, b.i.d., i.p. for 13 days	98% reduction in tumor volume[12]
Danuserib (PHA-739358)	K562 (leukemia)	15 mg/kg, twice a day, i.p.	Significantly suppressed tumor growth[10]

Experimental Protocols

Below are the generalized methodologies for the key experiments cited in the comparison.

Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is used to determine the IC50 values of the inhibitors against purified Aurora kinases.

- **Reaction Mixture:** Prepare a reaction buffer containing the specific Aurora kinase enzyme (A, B, or C), a biotinylated peptide substrate, and ATP.
- **Inhibitor Addition:** Add the test inhibitor (e.g., **AMG 900**) at various concentrations to the reaction mixture.

- Incubation: Incubate the mixture to allow the kinase reaction to proceed, where the enzyme phosphorylates the substrate.
- Detection: Stop the reaction and add detection reagents, typically a europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665.
- Signal Measurement: Measure the HTRF signal, which is proportional to the amount of phosphorylated substrate. The signal is then used to calculate the IC50 value, representing the concentration of inhibitor required to reduce kinase activity by 50%.[\[3\]](#)

Cell Proliferation and Viability Assay

This assay measures the effect of the inhibitors on the growth of cancer cell lines.

- Cell Plating: Seed tumor cells in 96-well plates and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a range of concentrations of the Aurora kinase inhibitor for a specified period (e.g., 72 hours).
- Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® or MTT) to the wells. This reagent measures the number of viable cells based on metabolic activity (e.g., ATP levels).
- Data Analysis: Measure the luminescence or absorbance and plot the results against inhibitor concentration to determine the IC50 value for cell proliferation inhibition.[\[17\]](#)

In Vivo Tumor Xenograft Model

This model assesses the antitumor efficacy of the inhibitors in a living organism.

- Tumor Implantation: Subcutaneously implant human tumor cells (e.g., HCT116) into immunocompromised mice.
- Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
- Treatment Administration: Randomize the mice into treatment and control groups. Administer the Aurora kinase inhibitor (e.g., **AMG 900** orally) or a vehicle control according to a specific dosing schedule.[\[17\]](#)

- Tumor Measurement: Measure tumor volume and body weight regularly throughout the study.
- Efficacy Calculation: At the end of the study, calculate the percent tumor growth inhibition (TGI) by comparing the change in tumor volume in the treated groups to the control group.[\[6\]](#)
[\[17\]](#)

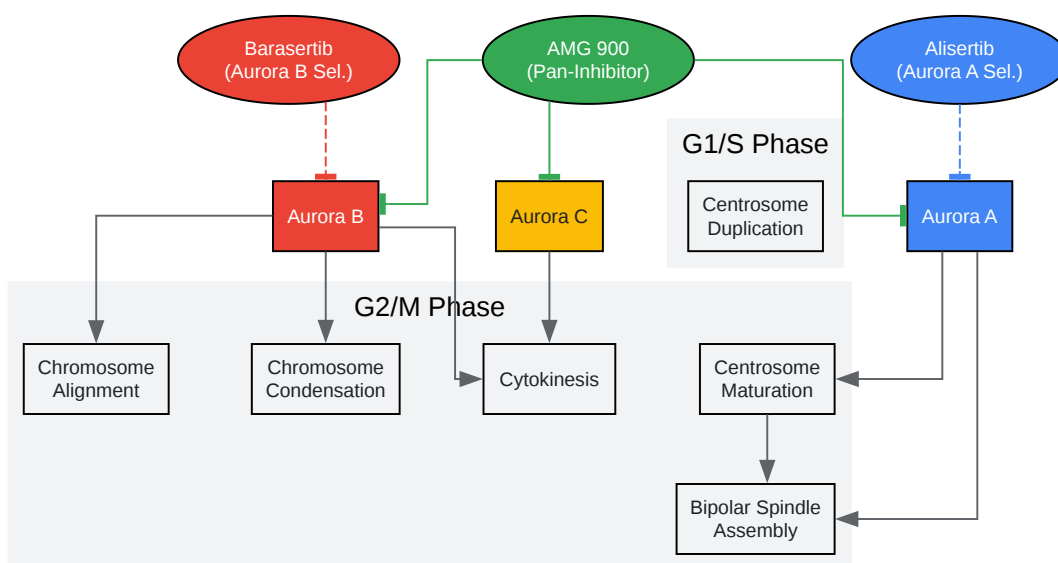
Phospho-Histone H3 (p-Histone H3) Pharmacodynamic Assay

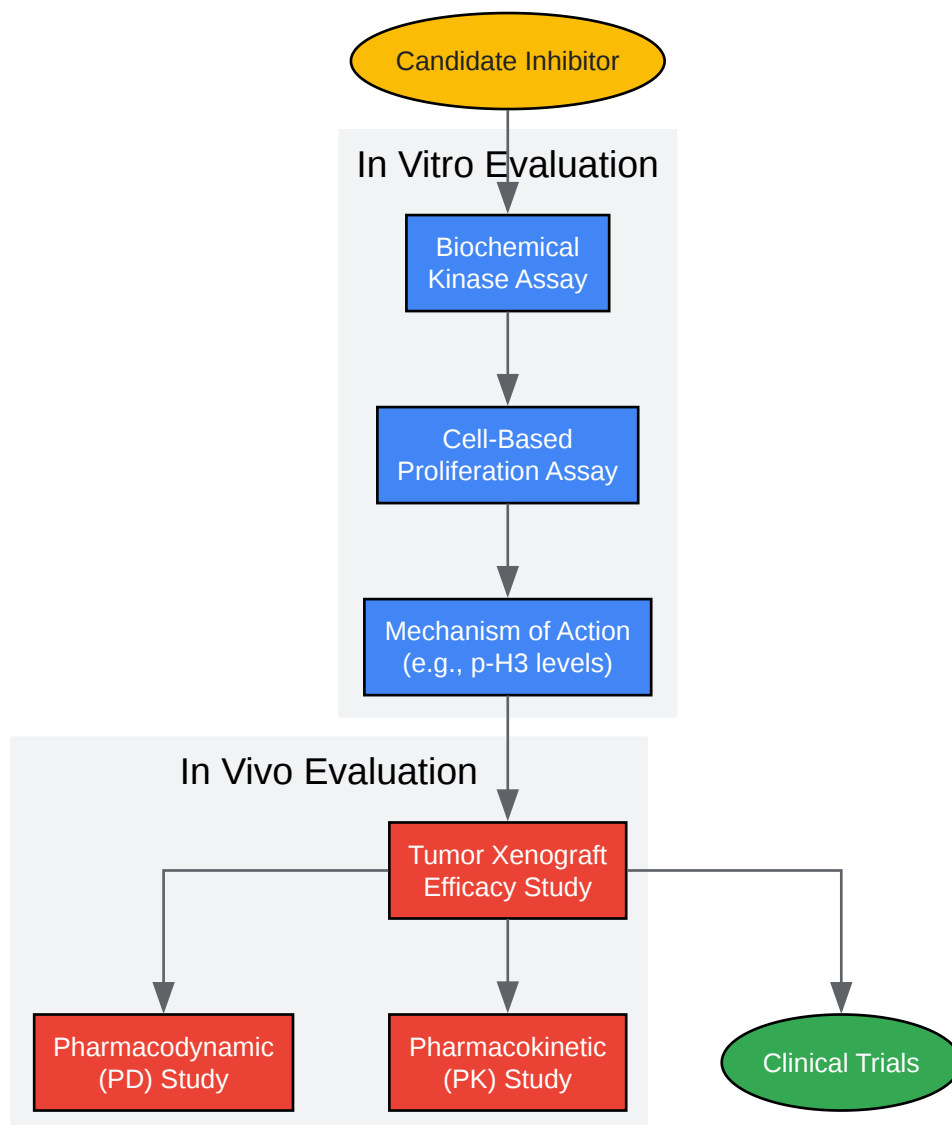
This assay measures the in vivo inhibition of Aurora B kinase activity.

- Dosing: Administer a single dose of the inhibitor to tumor-bearing mice.
- Tissue Collection: At various time points after dosing, collect tumor and/or bone marrow samples.[\[17\]](#)
- Immunohistochemistry/Flow Cytometry: Process the tissues and stain for p-Histone H3 (Ser10), a direct substrate of Aurora B.[\[9\]](#)[\[17\]](#)
- Quantification: Quantify the level of p-Histone H3 staining. A decrease in the p-Histone H3 signal indicates inhibition of Aurora B activity.[\[17\]](#)

Visualizations

Aurora Kinase Signaling Pathway and Inhibition





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